molecular formula C19H23NO6 B11151474 N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

Cat. No.: B11151474
M. Wt: 361.4 g/mol
InChI Key: RPQIRDLZHBGTDT-UHFFFAOYSA-N
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Description

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetyl groups, as well as a norvaline moiety.

Preparation Methods

The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its structure allows it to interact with cellular pathways involved in inflammation and cancer, potentially leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-6-13(18(22)23)20-16(21)9-12-11(3)17-14(25-4)7-10(2)8-15(17)26-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

RPQIRDLZHBGTDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C

Origin of Product

United States

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